molecular formula C91H148N22O25 B049980 Trichorzianine B CAS No. 112959-01-0

Trichorzianine B

Cat. No. B049980
M. Wt: 1950.3 g/mol
InChI Key: MTJOXVIDHVPJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichorzianine B is a natural product that has been isolated from the fungus Trichoderma viride. This compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties. In recent years, there has been increasing interest in the synthesis and study of trichorzianine B due to its potential as a therapeutic agent.

Mechanism Of Action

Trichorzianine B has been found to inhibit the growth of a variety of fungi and bacteria. Studies have shown that it works by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Trichorzianine B has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Trichorzianine B has been found to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of a variety of fungi and bacteria, including Candida albicans, Aspergillus flavus, and Staphylococcus aureus. Trichorzianine B has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.

Advantages And Limitations For Lab Experiments

Trichorzianine B has several advantages for use in lab experiments. It is a natural product that is readily available, and it has a wide range of biological activities. However, there are also limitations to its use in lab experiments. Trichorzianine B can be difficult to synthesize, and it can be expensive to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on trichorzianine B. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of trichorzianine B's potential as an anticancer agent, with a focus on understanding its mechanism of action and identifying potential drug targets. Finally, there is potential for the development of new applications for trichorzianine B, such as in the treatment of fungal and bacterial infections.

Synthesis Methods

Trichorzianine B can be synthesized using a variety of methods, including extraction from Trichoderma viride cultures and chemical synthesis. One common method of chemical synthesis involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-dinitrobenzaldehyde, followed by the reaction of the resulting hydrazone with methyl 3-oxobutanoate.

Scientific Research Applications

Trichorzianine B has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its antifungal, antibacterial, and insecticidal properties, as well as its potential as an anticancer agent. Studies have also investigated the mechanism of action of trichorzianine B and its biochemical and physiological effects.

properties

CAS RN

112959-01-0

Product Name

Trichorzianine B

Molecular Formula

C91H148N22O25

Molecular Weight

1950.3 g/mol

IUPAC Name

4-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C91H148N22O25/c1-26-47(6)65(74(129)99-55(33-36-61(92)117)69(124)98-56(35-38-63(119)120)68(123)97-52(43-114)41-51-42-94-54-31-28-27-30-53(51)54)104-79(134)85(12,13)109-75(130)64(46(4)5)103-73(128)60-32-29-39-113(60)83(138)91(24,25)108-72(127)58(40-45(2)3)100-70(125)59(44-115)102-78(133)87(16,17)111-82(137)90(22,23)112-81(136)89(20,21)107-71(126)57(34-37-62(93)118)101-77(132)86(14,15)110-80(135)88(18,19)106-67(122)49(8)95-66(121)48(7)96-76(131)84(10,11)105-50(9)116/h27-28,30-31,42,45-49,52,55-60,64-65,94,114-115H,26,29,32-41,43-44H2,1-25H3,(H2,92,117)(H2,93,118)(H,95,121)(H,96,131)(H,97,123)(H,98,124)(H,99,129)(H,100,125)(H,101,132)(H,102,133)(H,103,128)(H,104,134)(H,105,116)(H,106,122)(H,107,126)(H,108,127)(H,109,130)(H,110,135)(H,111,137)(H,112,136)(H,119,120)

InChI Key

MTJOXVIDHVPJAI-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XAAXXQXXXSLXPVXXQEW

synonyms

trichorzianine B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.